Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate is an organic compound with the molecular formula C7H7ClO5S It is a derivative of furan, a heterocyclic organic compound, and contains both ester and sulfonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of methyl furan-2-carboxylate. The reaction typically requires the use of chlorosulfonic acid as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. These reactors are designed to handle the exothermic nature of the reaction and to ensure efficient mixing of reactants. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Furan-2,5-dicarboxylate Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, such as polymers and resins.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Lacks the chlorosulfonyl group and is less reactive in substitution reactions.
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Contains an amino group instead of a chlorosulfonyl group, leading to different reactivity and applications.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Contains a cyano group, which imparts different electronic properties compared to the chlorosulfonyl group.
Uniqueness
Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate is unique due to its combination of ester and sulfonyl chloride functional groups. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7ClO5S |
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Molecular Weight |
238.65 g/mol |
IUPAC Name |
methyl 5-(chlorosulfonylmethyl)furan-2-carboxylate |
InChI |
InChI=1S/C7H7ClO5S/c1-12-7(9)6-3-2-5(13-6)4-14(8,10)11/h2-3H,4H2,1H3 |
InChI Key |
HULBGLWLWHGZTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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